molecular formula C21H28BrNO B14688672 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide CAS No. 35844-93-0

1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide

Cat. No.: B14688672
CAS No.: 35844-93-0
M. Wt: 390.4 g/mol
InChI Key: HTXSRLCWXHPTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is an organic compound with a complex structure that includes phenyl groups, a pyrrolidine ring, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide typically involves the reaction of 1,1-diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form secondary alcohols or alkanes.

    Substitution: The hydrobromide group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce secondary alcohols or alkanes.

Scientific Research Applications

1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenyl-3-(1-pyrrolidinyl)-2-propanol hydrochloride
  • 2,2-Dimethyl-3-(1-pyrrolidinyl)-1-propanol

Uniqueness

1,1-Diphenyl-2,2-dimethyl-3-(pyrrolidinyl)propanol hydrobromide is unique due to its specific structural features, such as the presence of two phenyl groups and a pyrrolidine ring

Properties

CAS No.

35844-93-0

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

2,2-dimethyl-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrobromide

InChI

InChI=1S/C21H27NO.BrH/c1-20(2,17-22-15-9-10-16-22)21(23,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,23H,9-10,15-17H2,1-2H3;1H

InChI Key

HTXSRLCWXHPTRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.